molecular formula C30H25NO4S B2553771 {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone CAS No. 1114852-56-0

{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone

Cat. No. B2553771
CAS RN: 1114852-56-0
M. Wt: 495.59
InChI Key: KFJBZDITSLLEON-UHFFFAOYSA-N
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Description

This compound is also known as 4-(benzyloxy)phenylmethanone . It has a molecular weight of 288.34 . The compound is solid in form .


Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyloxy group attached to a phenyl ring, which is further connected to a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical reactions . Substitutions at the benzyloxy position can be either SN1 or SN2 .


Physical And Chemical Properties Analysis

The compound is solid in form and has a molecular weight of 288.34 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources.

Scientific Research Applications

EGFR-TK Inhibition and Anticancer Activity

Dihydropyrimidinone Derivatives for Autoimmune Diseases

Other Applications

properties

IUPAC Name

(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4S/c1-21-12-17-26(22(2)18-21)30(32)29-19-31(27-10-6-7-11-28(27)36(29,33)34)24-13-15-25(16-14-24)35-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJBZDITSLLEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone

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